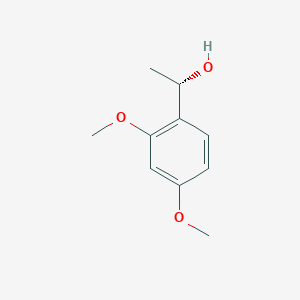

(1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(1S)-1-(2,4-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3/t7-/m0/s1 |

InChI Key |

RUANRSQPKRJMNZ-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)OC)OC)O |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)O |

Origin of Product |

United States |

Enantioselective Synthesis As a Foundational Area in Modern Organic Chemistry

Enantioselective synthesis, also known as asymmetric synthesis, is a chemical reaction or series of reactions in which one or more new elements of chirality are formed in a substrate molecule, resulting in the unequal formation of stereoisomeric products. nih.gov This field is of paramount importance because enantiomers of a chiral molecule, while possessing identical physical and chemical properties in an achiral environment, can exhibit profoundly different biological activities. This disparity arises from the chiral nature of biological systems, such as enzymes and receptors, which interact selectively with only one enantiomer. Consequently, the ability to selectively synthesize a single enantiomer of a chiral compound is crucial for the development of safe and effective pharmaceuticals and other bioactive molecules.

The Critical Role of Chiral Secondary Alcohols As Key Synthons in Asymmetric Reactions

Chiral secondary alcohols are invaluable building blocks, or synthons, in the field of asymmetric synthesis. rsc.org Their utility stems from the versatility of the hydroxyl group, which can be readily transformed into a wide array of other functional groups with predictable stereochemical outcomes. This allows for the construction of complex chiral molecules from simpler, readily available starting materials. The stereocenter bearing the hydroxyl group often serves as a crucial chiral element that dictates the stereochemistry of subsequent transformations in a synthetic sequence.

Specific Academic Relevance of 1s 1 2,4 Dimethoxyphenyl Ethan 1 Ol As a Model Chiral Alcohol

(1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol serves as an exemplary model chiral alcohol in academic research for several reasons. Its precursor, 2,4-dimethoxyacetophenone, is a prochiral ketone, meaning it can be converted into a chiral product in a single stereocontrolled step. The electronic properties of the dimethoxy-substituted aromatic ring influence the reactivity of the carbonyl group, providing a valuable case study for the development and optimization of asymmetric reduction methods.

Furthermore, the resulting chiral alcohol and its derivatives can be readily analyzed using standard techniques such as chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, facilitating the accurate determination of enantiomeric excess (ee), a measure of the purity of a chiral sample. The structural features of this compound make it a suitable substrate for a wide range of catalysts and reagents, allowing for the comparison and evaluation of different enantioselective methodologies.

Overview of Research Paradigms for Chiral Alcohol Production Methodologies

Principles of Enantioselection in Transition Metal Catalysis

Transition metal-catalyzed asymmetric reduction is a powerful method for producing enantiomerically enriched alcohols. wikipedia.org The fundamental principle of enantioselection in these reactions lies in the use of a chiral catalyst, which creates a chiral environment around the reacting substrate. This catalyst is typically a complex formed between a transition metal (such as ruthenium, rhodium, or iridium) and a chiral ligand. wikipedia.org

The chiral ligand, by binding to the metal center, dictates the spatial arrangement of the catalyst, creating a sterically and electronically differentiated environment. wikipedia.org When the prochiral ketone, 2,4-dimethoxyacetophenone, coordinates to this chiral metal complex, two diastereomeric transition states are possible, each leading to one of the two possible enantiomers of the product alcohol. Due to the chiral nature of the catalyst, these transition states are not equal in energy. The catalyst is designed to favor the formation of one transition state over the other, thus leading to the preferential formation of one enantiomer.

A prominent example is the Noyori-type asymmetric hydrogenation, which often employs ruthenium catalysts bearing chiral diphosphine ligands like BINAP. researchgate.net In these systems, the substrate interacts with the chiral catalyst, and the hydride transfer from the metal to the carbonyl carbon occurs through a highly organized, six-membered ring transition state. The stereochemical outcome is determined by the specific interactions between the substituents on the ketone and the chiral scaffolding of the ligand. wikipedia.org

Factors Influencing Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee), which measures the purity of the desired enantiomer. Several factors can significantly influence the ee in the synthesis of this compound.

Catalyst Structure: The choice of both the metal and the chiral ligand is paramount. Subtle changes in the ligand's structure, such as the steric bulk or electronic properties of its substituents, can dramatically alter the enantioselectivity of the reaction. researchgate.net For instance, in Ru(BINAP)-catalyzed hydrogenations, the specific chirality of the BINAP ligand determines the configuration of the resulting alcohol. wikipedia.org

Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to a higher ee. Conversely, higher temperatures can provide enough energy to overcome this difference, resulting in a more racemic mixture. icjs.us

Solvent: The solvent can influence the stability of the transition states and the solubility of the catalyst and substrate. The polarity and coordinating ability of the solvent can affect the catalyst's conformation and its interaction with the substrate, thereby impacting the enantioselectivity. icjs.us

Pressure (for hydrogenation reactions): In catalytic hydrogenations, the pressure of hydrogen gas can affect both the reaction rate and, in some cases, the enantioselectivity.

Substrate Structure: The electronic and steric properties of the substituents on the aromatic ring of the acetophenone (B1666503) substrate can influence the reaction's efficiency and selectivity. For 2,4-dimethoxyacetophenone, the electron-donating methoxy (B1213986) groups can affect the reactivity of the carbonyl group. researchgate.net

Below is a table summarizing the influence of various parameters on the asymmetric reduction of acetophenone analogs, which provides insights applicable to 2,4-dimethoxyacetophenone.

| Parameter | Influence on Enantioselectivity (ee) | General Trend |

|---|---|---|

| Catalyst Ligand Structure | High | Sterically demanding and electronically tuned chiral ligands generally lead to higher ee. |

| Temperature | Moderate to High | Lower temperatures typically result in higher ee. |

| Solvent Polarity | Moderate | Optimal solvent choice depends on the specific catalyst system; can significantly impact ee. |

| Substrate Electronics | Low to Moderate | Electron-donating or withdrawing groups can influence reaction rate more than enantioselectivity. researchgate.net |

Stereochemical Models for Predicting Product Configuration (e.g., Prelog's Rule for Biocatalysis)

In biocatalysis, where enzymes are used to perform chemical transformations, stereochemical models are invaluable for predicting the stereochemical outcome. For the reduction of ketones like 2,4-dimethoxyacetophenone, Prelog's rule is a widely used empirical model. researchgate.net This rule applies to reductions catalyzed by dehydrogenases that use NADH or NADPH as cofactors.

Prelog's rule considers the steric bulk of the two substituents attached to the carbonyl carbon. The rule predicts that the hydride from the cofactor will preferentially attack the carbonyl from the less hindered face when the ketone is oriented with the larger substituent (L) and the smaller substituent (S) in a specific arrangement relative to the enzyme's active site. researchgate.net For 2,4-dimethoxyacetophenone, the 2,4-dimethoxyphenyl group is considered the larger substituent (L) and the methyl group is the smaller substituent (S). According to Prelog's rule, this typically leads to the formation of the (S)-alcohol. researchgate.net

However, it is important to note that while Prelog's rule is a useful guideline, exceptions exist. Some enzymes, known as anti-Prelog enzymes, deliver the hydride to the opposite face of the carbonyl, resulting in the (R)-alcohol. nih.govmdpi.com The stereochemical outcome is ultimately determined by the specific three-dimensional structure of the enzyme's active site.

Strategies for Enhancing and Maintaining Enantioselectivity

Achieving high and consistent enantioselectivity often requires careful optimization and strategic planning. Several strategies can be employed to enhance and maintain the enantiopurity of this compound.

Ligand Optimization: In transition metal catalysis, a systematic screening of chiral ligands is often the first step. Fine-tuning the steric and electronic properties of the ligand can lead to significant improvements in enantioselectivity.

Reaction Condition Optimization: As discussed in section 3.2, optimizing parameters such as temperature, solvent, and pressure is crucial. A design of experiments (DoE) approach can be used to efficiently explore the parameter space and identify the optimal conditions for maximizing ee.

Use of Additives: In some catalytic systems, the addition of certain salts or other additives can enhance enantioselectivity by influencing the catalyst's structure or the reaction mechanism.

Enzyme Screening and Engineering: In biocatalysis, screening a library of different microorganisms or isolated enzymes can identify a biocatalyst with the desired selectivity. nih.govnih.gov Furthermore, protein engineering techniques, such as site-directed mutagenesis, can be used to modify the enzyme's active site to improve its enantioselectivity for a specific substrate.

Dynamic Kinetic Resolution: This powerful strategy combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer of a starting material. encyclopedia.pub While more commonly applied to racemic starting materials, the principles can be adapted to certain synthetic routes to enhance the yield of the desired enantiomer beyond the 50% theoretical maximum of a standard kinetic resolution.

The following table presents a summary of strategies to improve enantioselectivity and their primary mechanisms of action.

| Strategy | Primary Mechanism | Application Area |

|---|---|---|

| Ligand Tuning | Modifies the steric and electronic environment of the catalyst's active site. | Transition Metal Catalysis |

| Lowering Reaction Temperature | Increases the energy difference between diastereomeric transition states. | General Asymmetric Catalysis |

| Enzyme Engineering | Alters the enzyme's active site to favor the formation of one enantiomer. | Biocatalysis |

| Solvent Screening | Influences the conformation and solvation of the catalyst and transition states. | General Asymmetric Catalysis |

Proposed Reaction Mechanisms for Asymmetric Reductions

The formation of this compound is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 2,4-dimethoxyacetophenone. This transformation can be accomplished using various catalytic systems, including catalytic hydrogenation, transfer hydrogenation, and enzymatic reductions, each proceeding through distinct mechanistic pathways.

Hydride Transfer Mechanisms in Catalytic Hydrogenation and Transfer Hydrogenation

In both catalytic hydrogenation and transfer hydrogenation, the key mechanistic step is the transfer of a hydride ion (H-) from a metal-hydride species to the carbonyl carbon of 2,4-dimethoxyacetophenone. The stereochemical outcome of this step is governed by the chiral environment created by the catalyst, which typically consists of a transition metal complexed with a chiral ligand.

Computational studies on analogous systems, such as the hydrogenation of acetophenone, suggest that the reaction often proceeds through an outer-sphere mechanism. In this pathway, the ketone substrate does not directly coordinate to the metal center. Instead, a hydride ligand from the metal complex is transferred to the carbonyl carbon via a six-membered pericyclic transition state. This transition state involves the metal center, the hydride, the carbonyl group, and a proton source, which can be the solvent or an acidic co-catalyst. The specific geometry of this transition state, dictated by the steric and electronic properties of the chiral ligand, determines which face of the ketone is preferentially attacked by the hydride, leading to the formation of the (S)-enantiomer.

The transfer of a hydride from the metal center to the organic substrate is often the turnover-limiting step in these catalytic processes. yale.edu The propensity of a transition metal hydride to donate a hydride ion is governed by both thermodynamic and kinetic factors, collectively known as hydricity. yale.edu

Enzymatic Reaction Pathways, Active Site Interactions, and Transition States

Enzymatic reductions offer a highly selective and environmentally benign alternative for the synthesis of this compound. Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to chiral alcohols with high enantioselectivity. These enzymes typically utilize a nicotinamide (B372718) cofactor, such as NADPH or NADH, as the hydride source.

The reaction mechanism within the enzyme's active site involves the transfer of a hydride from the C4 position of the nicotinamide ring of the cofactor to the carbonyl carbon of 2,4-dimethoxyacetophenone. The stereoselectivity of the reduction is controlled by the precise positioning of the substrate and the cofactor within the chiral active site of the enzyme. This positioning is facilitated by a network of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and steric hindrance, between the substrate and the amino acid residues of the enzyme.

The active site of a ketoreductase can be visualized as having a catalytic triad, often composed of serine, tyrosine, and lysine (B10760008) residues, which facilitates the proton transfer to the carbonyl oxygen. nih.gov The substrate binds in a specific orientation that exposes one of the two prochiral faces of the carbonyl group to the hydride donor. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools to study these interactions and predict the stereochemical outcome of the reaction. chemrxiv.org For instance, the binding of an aromatic substrate can be stabilized by interactions with aromatic residues like phenylalanine in the active site. nih.gov

Kinetic Studies of Stereoselective Reaction Pathways

Kinetic studies are essential for quantifying the efficiency and selectivity of the catalytic systems used for the synthesis of this compound. These studies involve measuring reaction rates under various conditions to determine kinetic parameters such as the rate constant, activation energy, and the Michaelis-Menten constants for enzymatic reactions.

For catalytic hydrogenations, the reaction rate is often dependent on the concentrations of the substrate, the catalyst, and the pressure of hydrogen gas. Kinetic models can be developed to describe the reaction progress and to understand the influence of different parameters on the reaction rate and enantioselectivity. In some cases, a modest increase in enantioselectivity has been observed with an increase in hydrogen pressure. researchgate.net

In enzymatic reductions, the kinetics are typically described by the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration. The kinetic parameters, namely the Michaelis constant (KM) and the maximum reaction rate (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. The enantioselectivity of an enzymatic reaction is often expressed as the enantiomeric ratio (E), which is the ratio of the specificity constants (kcat/KM) for the two enantiomers of a racemic substrate or for the formation of the two enantiomeric products from a prochiral substrate.

A summary of kinetic results for a related enantioselective hydrogenation is presented in the table below, illustrating the type of data obtained from such studies.

| Parameter | Value |

| Reaction Order (Substrate) | 1 (at low concentration) |

| Reaction Order (H2 Pressure) | Varies |

| Activation Energy (Ea) | Varies with catalyst |

| Enantiomeric Excess (ee) | Dependent on catalyst and conditions |

| This table is illustrative and based on general findings for enantioselective hydrogenations. Specific values for the formation of this compound would require dedicated experimental studies. |

Catalyst Deactivation, Regeneration, and Lifetime Studies

Catalyst deactivation is a critical issue in industrial applications, as it affects the process's economic viability and sustainability. Deactivation can occur through various mechanisms, including poisoning, fouling, thermal degradation, and leaching of the active species. mdpi.comdntb.gov.ua

In the context of asymmetric hydrogenation for the production of this compound, catalyst deactivation can be caused by the strong adsorption of impurities or byproducts on the active sites, leading to a loss of catalytic activity. researchgate.net For instance, the formation of coke or polymeric materials on the catalyst surface can block access to the active sites. researchgate.net Sintering, the agglomeration of metal nanoparticles at high temperatures, can also lead to a decrease in the active surface area and, consequently, a loss of activity. mdpi.com

Regeneration of a deactivated catalyst is often possible, depending on the deactivation mechanism. For catalysts deactivated by coking, regeneration can sometimes be achieved by controlled oxidation to burn off the carbonaceous deposits. researchgate.net For catalysts poisoned by impurities, a washing step might be effective. However, some deactivation processes, such as irreversible structural changes or metal leaching, are more challenging to reverse.

Studying the lifetime of a catalyst involves monitoring its activity and selectivity over an extended period or multiple reaction cycles. This provides valuable information on the catalyst's stability and is crucial for its practical application.

Influence of Solvent Systems and Temperature on Reaction Rates and Enantioselectivity

The choice of solvent and the reaction temperature are critical parameters that can significantly impact both the rate and the enantioselectivity of the asymmetric reduction of 2,4-dimethoxyacetophenone.

The solvent can influence the reaction by affecting the solubility of the reactants and the catalyst, the stability of the catalyst, and the transition state of the stereodetermining step. researchgate.net In some cases, coordinating solvents can interact with the metal center of the catalyst, altering its electronic and steric properties, which in turn can affect its catalytic performance. For enzymatic reactions, the solvent system is also crucial, with aqueous buffers being the most common. However, the use of co-solvents can sometimes improve substrate solubility and enzyme stability.

Temperature has a dual effect on the reaction. Generally, an increase in temperature leads to an increase in the reaction rate, following the Arrhenius equation. However, for asymmetric reactions, an increase in temperature can have a detrimental effect on enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers (ΔΔG‡) is often small. At higher temperatures, there is enough thermal energy to overcome this barrier for both pathways, leading to a decrease in the enantiomeric excess. Therefore, a compromise between reaction rate and enantioselectivity is often necessary, and the optimal temperature needs to be determined experimentally.

The table below summarizes the general effects of solvent and temperature on asymmetric reductions.

| Parameter | Effect on Reaction Rate | Effect on Enantioselectivity |

| Solvent Polarity | Can have a significant effect, optimal polarity is system-dependent. | Can influence the stability of the diastereomeric transition states, thus affecting ee. |

| Coordinating Solvents | May inhibit or accelerate the reaction depending on the catalyst. | Can alter the chiral environment of the catalyst, impacting ee. |

| Temperature | Generally increases with increasing temperature. | Often decreases with increasing temperature. |

| This table provides a general overview. The specific effects can vary significantly depending on the particular catalytic system. |

Computational and Theoretical Studies on the Synthesis of 1s 1 2,4 Dimethoxyphenyl Ethan 1 Ol

Quantum Mechanical (QM) Calculations for Transition State Analysis and Energy Barriers

Quantum mechanical (QM) calculations are essential for modeling chemical reactions where bond breaking and formation occur. nih.gov In the synthesis of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol via asymmetric hydrogenation or transfer hydrogenation of 2,4-dimethoxyacetophenone, QM methods are used to locate and characterize the transition states leading to the (S) and (R) enantiomers.

The energy difference between these diastereomeric transition states (ΔΔG‡) directly correlates with the enantiomeric excess (e.e.) of the product. By computing these energy barriers, researchers can predict which enantiomer will be formed preferentially. nih.gov For instance, methods like the Artificial Force Induced Reaction (AFIR) can be used for a systematic and automatic determination of transition states, which is crucial for accurately calculating reaction selectivity. acs.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for enzymatic or large catalyst systems, treating the reactive core with high-level QM theory while the surrounding protein or ligand scaffold is described by a more computationally efficient MM force field. nih.govbeilstein-institut.de

Table 1: Illustrative QM Data for Competing Transition States in Asymmetric Ketone Reduction

| Transition State | Calculated Relative Gibbs Free Energy (kcal/mol) | Corresponding Enantiomer |

|---|---|---|

| TS-R | 1.5 | (R)-alcohol |

| TS-S | 0.0 | (S)-alcohol |

This table illustrates typical data obtained from QM calculations. The lower energy of the transition state leading to the (S)-enantiomer (TS-S) suggests it is the major product.

Density Functional Theory (DFT) Applications in Chiral Catalyst Design and Optimization

Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost, making it ideal for studying catalytic systems. rsc.org DFT is instrumental in the rational design of new chiral catalysts for the asymmetric reduction of ketones like 2,4-dimethoxyacetophenone.

DFT calculations can elucidate the mechanism of hydrogen transfer and reveal the key interactions between the catalyst, the substrate, and the hydride source that govern enantioselectivity. rsc.org For example, in the design of manganese-based catalysts, DFT studies have shown that enantioselectivity arises from the preferential orientation of the prochiral substrate, which dictates hydride transfer to one specific face (si or re) of the ketone. rsc.org Similarly, DFT has been used to optimize iridium-based catalysts by revealing that the bulkiness of a thioether group in the ligand plays a major role in blocking certain quadrants around the metal center, thereby directing the stereochemical outcome. acs.org These computational insights allow for the in silico screening and modification of ligand structures to enhance catalytic performance before they are synthesized in the lab. rsc.orgacs.org

Table 2: Example of DFT-Guided Catalyst Ligand Modification

| Ligand Modification | Key Steric Group | Predicted ΔΔG‡ (kcal/mol) | Predicted e.e. (%) |

|---|---|---|---|

| Original Ligand | -Phenyl | 1.2 | 75% (S) |

| Modified Ligand 1 | -Naphthyl | 1.8 | 90% (S) |

| Modified Ligand 2 | -tert-Butyl | 0.5 | 38% (S) |

This illustrative data shows how DFT can be used to predict the effect of changing a ligand's steric properties on the enantioselectivity of a reaction.

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions for Biocatalytic Processes

Biocatalysis, using enzymes such as ketoreductases (KREDs), is a powerful method for producing enantiopure alcohols. mdpi.com Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of an enzyme and how a substrate like 2,4-dimethoxyacetophenone binds within its active site. rsc.org While static crystal structures provide a snapshot, MD simulations reveal the conformational changes and key interactions over time that are crucial for catalysis. beilstein-institut.deosti.gov

MD simulations can help rationalize the enantioselectivity of an enzyme by analyzing the binding modes of the substrate. rsc.org For the synthesis of this compound, the substrate must bind in an orientation that presents its pro-S face to the enzyme's cofactor (typically NADH or NADPH) for hydride transfer. MD simulations can calculate the binding free energies for different orientations and identify key amino acid residues that stabilize the productive binding pose through hydrogen bonding or van der Waals interactions. This knowledge can guide site-directed mutagenesis efforts to improve the enzyme's activity and selectivity. osti.gov

Table 3: Representative MD Simulation Data for Substrate Binding in a Ketoreductase

| Binding Pose | Average Distance (Hydride to Carbonyl Carbon) | Key Interacting Residues | Calculated Binding Free Energy (kcal/mol) |

|---|---|---|---|

| pro-S (Productive) | 3.5 Å | Tyr190, Ser142 | -8.5 |

| pro-R (Non-productive) | 5.1 Å | Tyr190 | -6.2 |

This table provides an example of how MD simulations can quantify the stability and geometry of different substrate binding modes, explaining the preference for the formation of the (S)-alcohol.

Prediction of Enantiomeric Excess and Stereoselectivity through Advanced Computational Modeling

Beyond mechanistic studies, advanced computational models, often incorporating machine learning (ML), are being developed to directly predict the outcome of asymmetric reactions. chiralpedia.com These data-driven approaches use descriptors derived from the structures of the catalyst and substrate to build a model that can forecast the enantiomeric excess. jlu.edu.cn

For the synthesis of this compound, a quantitative structure-activity relationship (QSAR) or ML model could be trained on a dataset of known catalysts and ketone substrates. nih.gov The model would learn to correlate molecular features—such as steric parameters (e.g., Charton parameters), electronic properties, and 3D structural descriptors—with experimentally observed e.e. values. nih.govutexas.edu Such models can rapidly screen virtual libraries of potential catalysts to identify candidates with the highest predicted selectivity for a specific substrate like 2,4-dimethoxyacetophenone, thereby accelerating the discovery of new and effective catalytic systems. chiralpedia.comnih.gov While building these models requires substantial experimental data for training, they offer a powerful predictive tool for catalyst optimization. chiralpedia.com

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethoxyacetophenone |

| NADH (Nicotinamide adenine dinucleotide, reduced form) |

Derivatization and Further Transformations of 1s 1 2,4 Dimethoxyphenyl Ethan 1 Ol

Stereoselective Functionalization at the Hydroxyl Group

The secondary hydroxyl group in (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol is a key site for stereoselective derivatization. These reactions, which include etherification, esterification, and glycosylation, allow for the introduction of various functional groups while retaining the crucial stereochemical integrity of the chiral center.

Etherification: The formation of ethers from alcohols is a fundamental transformation in organic synthesis. In the case of this compound, stereoselective etherification can be achieved under conditions that proceed with retention of configuration, such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The choice of base and reaction conditions is critical to prevent racemization.

| Reactant | Reagents | Product | Stereochemistry |

| This compound | 1. NaH, THF; 2. RX (e.g., CH3I, BnBr) | (1S)-1-alkoxy-1-(2,4-dimethoxyphenyl)ethane | Retention of configuration |

Table 1: Representative Stereoselective Etherification of this compound.

Esterification: Chiral esters are important intermediates and can also serve as chiral auxiliaries. The esterification of this compound with various carboxylic acids or their derivatives can be catalyzed by acids or coupling agents. To maintain stereochemical purity, mild reaction conditions are often employed. Furthermore, kinetic resolution through enzymatic esterification can be a powerful tool to enhance the enantiomeric excess of the alcohol or to produce enantiomerically pure esters.

| Acylating Agent | Catalyst/Conditions | Product | Diastereoselectivity |

| Chiral Carboxylic Acid (e.g., (R)-Mosher's acid) | DCC, DMAP | Diastereomeric esters | High |

| Vinyl Acetate | Lipase (B570770) (e.g., Candida antarctica lipase B) | (1S)-1-(2,4-dimethoxyphenyl)ethyl acetate | High |

Table 2: Examples of Stereoselective Esterification Reactions.

Glycosylation: The synthesis of glycosides is crucial in medicinal chemistry and glycobiology. The hydroxyl group of this compound can act as a nucleophile in glycosylation reactions with activated sugar donors. The stereochemical outcome at the anomeric center of the sugar is dependent on the nature of the glycosyl donor, the promoter, and the reaction conditions. The use of participating protecting groups on the sugar can lead to the formation of 1,2-trans-glycosides, while other conditions may favor the 1,2-cis-isomers.

Transformations Involving the Aromatic Ring System

The 2,4-dimethoxyphenyl group of the title compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. This reactivity can be harnessed to introduce additional functionality onto the aromatic ring. However, controlling the regioselectivity of these reactions is a key challenge.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the 2,4-dimethoxyphenyl ring. The directing effects of the two methoxy groups and the 1-hydroxyethyl substituent will influence the position of the incoming electrophile. The ortho- and para-directing nature of the methoxy groups generally leads to substitution at the 5-position.

| Reaction | Reagents | Major Product |

| Nitration | HNO3, H2SO4 | (1S)-1-(5-nitro-2,4-dimethoxyphenyl)ethan-1-ol |

| Bromination | Br2, FeBr3 | (1S)-1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-ol |

| Acylation | RCOCl, AlCl3 | (1S)-1-(5-acyl-2,4-dimethoxyphenyl)ethan-1-ol |

Table 3: Potential Electrophilic Aromatic Substitution Reactions.

Demethylation: The methoxy groups on the aromatic ring can be selectively or fully demethylated to yield the corresponding phenolic compounds. Reagents such as boron tribromide (BBr3) are commonly used for this purpose. Selective demethylation can sometimes be achieved by carefully controlling the reaction conditions and stoichiometry of the reagent.

Synthesis of Downstream Chiral Intermediates from this compound

The chiral nature of this compound makes it a valuable starting material for the synthesis of other enantiomerically pure compounds that can serve as key intermediates in the preparation of pharmaceuticals and other bioactive molecules.

Use as a Chiral Auxiliary: The hydroxyl group can be derivatized to form a chiral auxiliary. This auxiliary can then be used to direct the stereochemical outcome of a subsequent reaction on another part of the molecule. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled. For instance, attachment of the alcohol to a prochiral ketone can be followed by a diastereoselective reduction.

Conversion to Other Chiral Building Blocks: The functional groups of this compound can be transformed to generate other useful chiral building blocks. For example, oxidation of the alcohol to the corresponding ketone, followed by stereoselective reactions at the benzylic position, can lead to a variety of chiral products. Furthermore, nucleophilic substitution of the hydroxyl group (after conversion to a good leaving group) can introduce other functionalities with either retention or inversion of stereochemistry, depending on the reaction mechanism.

The versatility of this compound in stereoselective transformations underscores its importance as a chiral building block in modern organic synthesis. Continued research into its derivatization and application is expected to lead to the development of efficient synthetic routes to a wide range of valuable chiral compounds.

Applications of 1s 1 2,4 Dimethoxyphenyl Ethan 1 Ol in Asymmetric Synthesis Research

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral building blocks, also known as chiral synthons, are enantiomerically pure compounds that are incorporated into the structure of a larger, more complex target molecule. This strategy allows for the direct transfer of chirality from a readily available small molecule to the final product, simplifying the synthetic route and ensuring the desired stereochemistry.

Given its structure, (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol possesses a defined stereocenter at the carbon bearing the hydroxyl group. This makes it a potential starting material for the synthesis of more complex chiral molecules where this specific stereochemical arrangement is required. For instance, the hydroxyl group can be converted into other functional groups or used as a handle to connect to other parts of a molecule, while the stereochemistry at the benzylic position is retained.

Table 1: Potential Transformations of this compound as a Chiral Building Block

| Transformation | Resulting Functional Group | Potential Application in Synthesis |

| Oxidation | Ketone | Synthesis of chiral ketones |

| Etherification | Ether | Introduction of a chiral alkoxy group |

| Esterification | Ester | Formation of chiral esters |

| Nucleophilic Substitution | Varied | Introduction of various functional groups with retention or inversion of configuration |

Role as a Chiral Ligand or Catalyst Component in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The chirality of the catalyst, which often consists of a metal center and a chiral ligand, dictates the stereochemical outcome of the reaction.

Chiral alcohols like this compound can be used to synthesize chiral ligands. The hydroxyl group can be derivatized to create coordinating atoms (e.g., phosphorus, nitrogen, or oxygen) that can bind to a metal center. The steric and electronic properties of the 2,4-dimethoxyphenyl group and the methyl group would then create a chiral environment around the metal, influencing the stereoselectivity of the catalyzed reaction.

Table 2: Examples of Asymmetric Reactions Potentially Catalyzed by Ligands Derived from this compound

| Reaction Type | Catalyst System | Desired Outcome |

| Asymmetric Hydrogenation | Rhodium or Ruthenium complex | Enantioselective reduction of prochiral olefins or ketones |

| Asymmetric Allylic Alkylation | Palladium complex | Enantioselective formation of C-C or C-N bonds |

| Asymmetric Diels-Alder Reaction | Lewis Acid complex | Enantioselective formation of cyclic compounds |

Application as a Chiral Auxiliary for Inducing Stereoselectivity in Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having served its purpose of controlling the stereochemistry.

This compound could potentially be used as a chiral auxiliary. For example, it could be esterified with a prochiral carboxylic acid. The resulting chiral ester could then undergo a reaction, such as enolate alkylation or a Diels-Alder reaction, where the bulky 2,4-dimethoxyphenyl group would block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This would result in a diastereomerically enriched product. Subsequent hydrolysis of the ester would remove the chiral auxiliary, yielding an enantiomerically enriched carboxylic acid derivative.

Table 3: Hypothetical Application as a Chiral Auxiliary in Enolate Alkylation

| Step | Description | Outcome |

| 1. Attachment | Esterification of a prochiral carboxylic acid with this compound. | Formation of a chiral ester. |

| 2. Diastereoselective Reaction | Deprotonation to form an enolate, followed by alkylation with an electrophile. | Formation of a new stereocenter with high diastereoselectivity. |

| 3. Removal | Hydrolysis of the ester to cleave the auxiliary. | Release of the enantiomerically enriched product and recovery of the chiral alcohol. |

Development of Novel Chiral Reagents Derived from this compound

Chiral reagents are used in stoichiometric amounts to achieve stereoselective transformations. This compound can serve as a precursor for the synthesis of new chiral reagents. For instance, it could be used to prepare chiral reducing agents. By modifying the hydroxyl group to incorporate a hydride source, such as in a chiral borohydride (B1222165) reagent, the resulting reagent could be used for the enantioselective reduction of prochiral ketones and aldehydes. The stereochemical outcome of the reduction would be dictated by the chiral environment created by the 1-(2,4-dimethoxyphenyl)ethyl moiety.

Further research and publication are necessary to fully elucidate and confirm the practical applications of this compound in these crucial areas of asymmetric synthesis.

Advanced Analytical Methodologies for Enantiopurity and Configuration Determination of 1s 1 2,4 Dimethoxyphenyl Ethan 1 Ol

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. gcms.cz This technique separates the enantiomers of a racemic or enantioenriched mixture, allowing for their individual quantification. mdpi.com The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. researchgate.net This is most commonly accomplished by using a chiral stationary phase (CSP), which is a solid support that has a chiral selector chemically bonded to its surface. eijppr.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used method for this purpose. phenomenex.com For a compound like 1-(2,4-dimethoxyphenyl)ethan-1-ol, polysaccharide-based CSPs are particularly effective. csfarmacie.cz These phases, typically derived from cellulose or amylose and coated on a silica gel support, offer a broad range of applicability for separating various classes of chiral compounds, including aromatic alcohols. nih.govnih.gov The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. eijppr.com

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Illustrative HPLC Method for 1-(2,4-dimethoxyphenyl)ethan-1-ol enantiomers: Below is a table representing a typical chiral HPLC separation for a secondary aromatic alcohol, illustrating the expected performance.

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

| This table is a representative example for this class of compounds and is not based on specific experimental data for (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol. |

Gas Chromatography (GC) can also be used for enantiomeric excess determination, particularly for volatile and thermally stable compounds. chromatographyonline.com Chiral GC columns often utilize cyclodextrin derivatives as the stationary phase. gcms.cznih.gov These cyclic oligosaccharides have a chiral cavity that can form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to their separation. nih.gov For a compound like 1-(2,4-dimethoxyphenyl)ethan-1-ol, derivatization to a more volatile species may sometimes be necessary to achieve good chromatographic performance.

Spectroscopic Methods for Absolute and Relative Stereochemical Elucidation

While chromatography excels at quantifying enantiomeric ratios, spectroscopic methods are powerful tools for determining the absolute configuration of a chiral center.

NMR spectroscopy in an achiral environment cannot distinguish between enantiomers. However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment within the NMR tube, which leads to separate, distinguishable signals for each enantiomer. libretexts.org Chiral Shift Reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic compounds that can induce large chemical shift changes in the analyte's NMR spectrum. libretexts.orglibretexts.org

When a CSR is added to a solution of a chiral analyte like 1-(2,4-dimethoxyphenyl)ethan-1-ol, it forms rapidly exchanging diastereomeric complexes. The alcohol's hydroxyl group acts as a Lewis basic site, coordinating to the Lewis acidic lanthanide center. libretexts.org Due to the different spatial arrangements in these diastereomeric complexes, the protons of the (R)- and (S)-enantiomers experience different degrees of shielding or deshielding, resulting in the splitting of their NMR signals. researchgate.net The relative integration of these now-separated signals can be used to determine the enantiomeric excess, corroborating the results from chiral chromatography. libretexts.org

Hypothetical ¹H NMR Data with a Chiral Shift Reagent: The following table illustrates the expected splitting of a key proton signal for 1-(2,4-dimethoxyphenyl)ethan-1-ol upon addition of a CSR.

| Proton Signal | Chemical Shift (δ) without CSR | Chemical Shift (δ) with CSR (R-enantiomer) | Chemical Shift (δ) with CSR (S-enantiomer) |

| Methine (CH-OH) | 4.9 ppm | 5.8 ppm | 6.1 ppm |

| Methyl (CH₃) | 1.5 ppm | 2.1 ppm | 2.3 ppm |

| This table presents hypothetical data to illustrate the principle of signal splitting by a chiral shift reagent. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information about the absolute configuration of a molecule. spectroscopyeurope.com

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign for each vibrational band. biotools.us The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers. spectroscopyeurope.comresearchgate.net A match between the experimental and calculated spectra confirms the absolute configuration of the sample. biotools.us This method is powerful as it can be applied to molecules in solution without the need for crystallization. spectroscopyeurope.com

ECD is a similar technique that measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. frontiersin.org For ECD to be effective, the molecule must contain a chromophore, which in the case of 1-(2,4-dimethoxyphenyl)ethan-1-ol is the dimethoxy-substituted benzene ring. frontiersin.org The absolute configuration is again determined by comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., S). nih.gov A good correlation between the signs and shapes of the Cotton effects in the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. nih.govnih.gov

Illustrative Data for Absolute Configuration Assignment by ECD:

| Method | Wavelength (nm) and Sign of Cotton Effect |

| Experimental ECD of Sample | Positive (+) at ~230 nm, Negative (-) at ~280 nm |

| Calculated ECD for (S)-enantiomer | Positive (+) at ~228 nm, Negative (-) at ~275 nm |

| Calculated ECD for (R)-enantiomer | Negative (-) at ~228 nm, Positive (+) at ~275 nm |

| Conclusion | The sample has the (S) absolute configuration. |

| This table is a representative example illustrating the comparison of experimental and calculated ECD data for assigning absolute configuration. |

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography is considered the ultimate "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.orgnih.gov The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis yields a precise electron density map of the molecule, revealing the exact spatial position of each atom. wikipedia.org

For liquids or oils like 1-(2,4-dimethoxyphenyl)ethan-1-ol, direct crystallization can be challenging. A common strategy is to convert the alcohol into a solid crystalline derivative by reacting it with a suitable achiral or chiral reagent. To reliably determine the absolute configuration using anomalous dispersion, it is often advantageous to introduce a heavy atom (e.g., bromine, iodine) into the derivative. spectroscopyeurope.com For instance, the alcohol could be esterified with an acid like 4-bromobenzoic acid. The resulting ester is more likely to form high-quality crystals suitable for X-ray analysis. The determined structure of the derivative then allows for the unequivocal assignment of the absolute configuration of the original alcohol's stereocenter. mdpi.com

Hypothetical Crystallographic Data for a Chiral Derivative:

| Parameter | Value |

| Compound | (1S)-1-(2,4-dimethoxyphenyl)ethyl 4-bromobenzoate |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (chiral) |

| Flack Parameter | 0.01(2) |

| Conclusion | The Flack parameter close to zero confirms the correct (S) assignment of the stereocenter. |

| This table provides an example of key crystallographic data used to confirm the absolute configuration of a chiral derivative. |

Future Research Directions and Emerging Trends in Chiral Secondary Alcohol Synthesis

Development of Next-Generation Catalytic Systems with Enhanced Sustainability and Efficiency

The evolution of catalytic systems for asymmetric synthesis is rapidly moving towards greater sustainability and efficiency. A key trend is the development of catalysts based on earth-abundant and non-toxic metals as greener alternatives to precious metals like rhodium, ruthenium, and palladium. numberanalytics.comencyclopedia.pub For instance, iron complexes are emerging as competent co-catalysts in the dynamic kinetic resolution (DKR) of racemic secondary alcohols, offering a more sustainable option despite sometimes requiring higher temperatures. encyclopedia.pubmdpi.com

Advanced Biocatalyst Engineering for Expanded Substrate Scope and Improved Performance

Biocatalysis is a highly attractive method for producing chiral alcohols due to its exceptional selectivity, mild reaction conditions, and environmentally friendly nature. magtech.com.cnresearchgate.net Future advancements are centered on engineering more robust and versatile biocatalysts. Ketoreductases (KREDs), both as isolated enzymes and within whole-cell systems, are at the forefront of this effort. researchgate.netrsc.org

Sophisticated protein engineering techniques, such as directed evolution, are being employed to create enzymes with enhanced stability, activity, and a broader substrate scope. nih.gov This allows for the efficient reduction of previously challenging prochiral ketones, including bulky and hydrophobic substrates. nih.gov For example, an alcohol dehydrogenase from Rhodococcus erythropolis was optimized to reduce a poorly water-soluble ketone with excellent enantiomeric excess (>99.9%) and high conversion (>98%). nih.gov

Whole-cell biocatalysts, which utilize intact microorganisms, offer advantages in terms of cost and operational stability, as they eliminate the need for enzyme purification and often have endogenous systems for cofactor regeneration. nih.govnih.gov Research is focused on discovering and engineering new microbial strains, such as Lactobacillus paracasei, for the asymmetric reduction of various ketones to produce valuable chiral alcohols. nih.gov The table below showcases examples of different biocatalysts and their performance in the synthesis of chiral alcohols.

| Biocatalyst | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rhodococcus erythropolis (Alcohol Dehydrogenase) | 3,5-Bistrifluoromethylacetophenone | (S)-3,5-Bistrifluoromethylphenyl ethanol | >90% | >99.9% | nih.gov |

| Lactobacillus paracasei BD101 | Aromatic Ketones (e.g., Acetophenone) | Corresponding Secondary Alcohols | Very Good | 99% | nih.gov |

| Pichia delftensis MY 1569 | Ketoester | (S)-alcohol | 88% | >98% | nih.gov |

| Rhodotorula piliminae ATCC 32762 | Chlorinated Ketone | (S)-alcohol | 97% | >99% | nih.gov |

| Spirulina platensis | Acetophenone (B1666503) | (S)-1-Phenylethanol | ~45% | 97% | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Chiral Synthesis Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of chiral synthesis. numberanalytics.com These computational tools can rapidly screen vast libraries of potential catalysts and predict their performance, significantly accelerating the discovery of new and improved catalytic systems. numberanalytics.comnumberanalytics.com By analyzing complex datasets, ML algorithms can identify subtle relationships between catalyst structure, reaction conditions, and stereoselectivity, providing insights that are not intuitively obvious to human researchers. numberanalytics.comchemistryworld.com

This data-driven approach is being applied to both catalyst design and reaction optimization. numberanalytics.com For example, AI can help in designing novel chiral ligands or enzyme active sites tailored for specific substrates. numberanalytics.comnumberanalytics.com Evolutionary algorithms and neural networks are being used to design and optimize chiral nanostructures, demonstrating the potential of these methods to tailor materials for specific light-matter interactions, a concept that can be extended to catalyst-substrate interactions. opticaopen.orgsemiengineering.comresearchgate.net The future of asymmetric catalysis will likely see AI playing an integral role, leading to more rapid development cycles and the creation of highly efficient and selective synthetic processes. numberanalytics.com

Sustainable and Green Chemistry Approaches to Chiral Alcohol Production, including Solvent-Free and Waste-Reduced Protocols

The principles of green chemistry are increasingly guiding research in chiral alcohol synthesis, with a strong emphasis on minimizing environmental impact. chiralpedia.com A significant trend is the move towards solvent-free or highly concentrated reaction conditions, which drastically reduce the generation of volatile organic compound (VOC) waste. nih.gov It has been demonstrated that various asymmetric reactions, including the alkylation of aldehydes and the ring-opening of epoxides, can be conducted without a solvent while maintaining high yields and enantioselectivity. nih.gov

Biocatalytic processes are inherently green, often operating in aqueous media under mild temperatures and pressures. magtech.com.cnnih.gov The use of whole-cell biocatalysts further enhances sustainability by simplifying the process and reducing waste associated with enzyme purification. nih.gov Researchers are also designing integrated systems that maximize atom economy and minimize waste. For example, a nearly waste-free process for producing chiral hydrophobic alcohols was developed using an enzyme membrane reactor coupled with membrane-based product separation. researchgate.net Another innovative approach involves a thermostatic bubble column reactor (TBCR) system that alleviates byproduct inhibition and allows for high substrate loading, making the process more suitable for industrial scale. rsc.org These strategies, focused on waste reduction, use of renewable resources, and energy efficiency, are paving the way for a more sustainable future in chemical manufacturing. chiralpedia.comnih.gov

Q & A

Q. How to design experiments to study its role in asymmetric catalysis or chiral auxiliary applications?

- Methodological Answer :

- Catalysis : Screen chiral ligands (e.g., BINAP, Salen) in model reactions (e.g., allylic alkylation). Monitor ee via chiral GC/MS.

- Chiral Auxiliary : Synthesize derivatives (e.g., esters) and evaluate diastereoselectivity in Diels-Alder reactions. Use NOESY NMR to confirm stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.